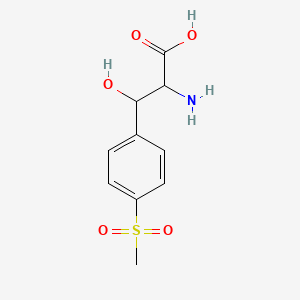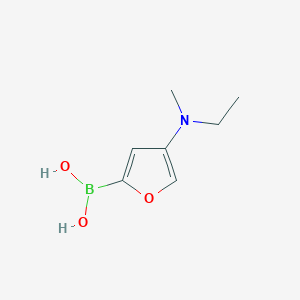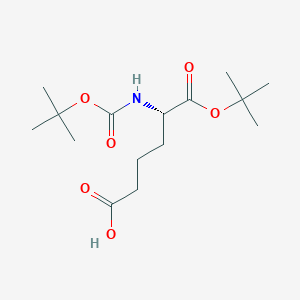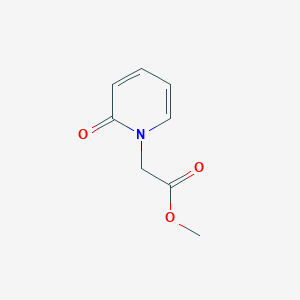
1,3-Propanediamine,n,n-bis(2-aminoethyl),tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride is a chemical compound with the molecular formula C₇H₂₀N₄·4HCl. It is also known by other names such as N,N’-Bis(2-aminoethyl)-1,3-propanediamine and 1,4,8,11-Tetraazaundecane . This compound is characterized by its high affinity for copper (II) ions and is used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include additional steps such as distillation, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent for copper (II) ions in various chemical reactions.
Medicine: Studied for its potential therapeutic effects in treating diseases related to copper metabolism.
Industry: Used in the synthesis of new open framework iron (III) phosphites and other complex compounds.
作用機序
The primary mechanism of action of 1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride involves its high affinity for copper (II) ions. By chelating copper, the compound inhibits mitochondrial cytochrome c oxidase, leading to cellular copper deficiency. This inhibition can induce oxidative stress by increasing the production of reactive oxygen species (ROS) in mitochondria .
類似化合物との比較
Similar Compounds
- 1,3-Bis(2-aminoethylamino)propane
- 1,4,8,11-Tetraazaundecane
- 1,9-Diamino-3,7-diazanonane
- 3,7-Diaza-1,9-diaminononane
- Ethylene (trimethylene)ethylenetetramine
Uniqueness
1,3-Propanediamine, n,n-bis(2-aminoethyl), tetrahydrochloride is unique due to its high affinity for copper (II) ions and its ability to inhibit mitochondrial cytochrome c oxidase. This property makes it particularly useful in studies related to copper metabolism and oxidative stress .
特性
分子式 |
C7H24Cl4N4 |
|---|---|
分子量 |
306.1 g/mol |
IUPAC名 |
N',N'-bis(2-aminoethyl)propane-1,3-diamine;tetrahydrochloride |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-1-5-11(6-3-9)7-4-10;;;;/h1-10H2;4*1H |
InChIキー |
GTGKOULXRRWSMQ-UHFFFAOYSA-N |
正規SMILES |
C(CN)CN(CCN)CCN.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)











